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Compound Name: 2-Chloro-4-nitropyridine

Cat. No.: B032982

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridine is a pivotal heteroaromatic building block in the realms of synthetic
organic chemistry and pharmaceutical development. Its unique electronic structure,
characterized by an electron-deficient pyridine ring substituted with a strongly electron-
withdrawing nitro group and a labile chlorine atom, renders it a versatile precursor for a
multitude of chemical transformations. This guide provides an in-depth overview of its chemical
properties, synthesis, key reactions, and its significant role as an intermediate in the
development of targeted therapeutics, particularly MET kinase inhibitors.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Chloro-4-nitropyridine are summarized in
the table below, providing essential data for its handling, storage, and application in
experimental settings.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b032982?utm_src=pdf-interest
https://www.benchchem.com/product/b032982?utm_src=pdf-body
https://www.benchchem.com/product/b032982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
IUPAC Name 2-chloro-4-nitropyridine [1]

Molecular Formula CsH3CIN20:2 [1][2]
Molecular Weight 158.54 g/mol [11[2]
Appearance Light yellow powder/crystal [3114]

Melting Point 52-56 °C [2][3]

CAS Number 23056-36-2 [1][2]
Solubility Soluble in chloroform [51[6]

Synthesis and Reactivity

The primary route for the synthesis of 2-Chloro-4-nitropyridine involves the deoxygenation of
its N-oxide precursor, 2-chloro-4-nitropyridine-N-oxide. This reaction is typically achieved
using a reducing agent such as phosphorus trichloride.

The reactivity of 2-Chloro-4-nitropyridine is dominated by nucleophilic aromatic substitution
(SNAr). The presence of the electron-withdrawing nitro group at the 4-position significantly
activates the pyridine ring towards nucleophilic attack, particularly at the 2-position where the
chlorine atom is located. This makes the chlorine atom a good leaving group, readily displaced
by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the
cornerstone of its utility in constructing more complex molecular architectures.

Another key transformation is the reduction of the nitro group to an amino group, yielding 2-
chloro-4-aminopyridine. This derivative is a valuable intermediate for the synthesis of various
biologically active molecules.

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine from 2-
Chloro-4-nitropyridine-N-oxide

This protocol describes the deoxygenation of 2-chloro-4-nitropyridine-N-oxide to yield 2-
chloro-4-nitropyridine.
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Materials:

e 2-chloro-4-nitropyridine-N-oxide

e Phosphorus trichloride (PCl3)

e Anhydrous chloroform

e Ice

e Saturated agueous sodium bicarbonate solution

e Anhydrous sodium sulfate

e Brine

Procedure:

¢ In a round-bottom flask, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous
chloroform.

« Slowly add phosphorus trichloride (5.0 eq) to the solution at room temperature.

e Heat the reaction mixture to reflux and maintain this temperature overnight.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

o Carefully pour the reaction mixture onto ice.

» Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.

o Extract the aqueous layer with chloroform (2x).

o Combine the organic layers and wash with water and then brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.
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e The crude product can be further purified by recrystallization to yield 2-chloro-4-
nitropyridine as a solid.[5]

Protocol 2: Reduction of the Nitro Group to Synthesize
2-Chloro-4-aminopyridine

This protocol details the reduction of the nitro group of a 2-chloro-4-nitropyridine derivative to
an amino group, a common step in the synthesis of pharmaceutical intermediates.[6][7][8]

Materials:

2-chloro-4-nitropyridine N-oxide (as a representative starting material)
e Iron powder

» Glacial acetic acid

¢ 50% aqueous sodium hydroxide solution

o Diethyl ether

o Saturated aqueous sodium chloride solution

e Anhydrous sodium sulfate

e Benzene-cyclohexane (1:1) mixture for recrystallization

Procedure:

To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide (1.0 eq), iron powder (3.5 eq),
and glacial acetic acid.

Heat the mixture to reflux for 1.5 hours.

Monitor the reaction using TLC to confirm the consumption of the starting material.

Cool the reaction mixture to below 25 °C.
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e Adjust the pH to 7.0-8.0 with a 50% aqueous sodium hydroxide solution.
o Extract the mixture with diethyl ether (3x).

e Wash the combined organic layers with saturated aqueous sodium chloride solution (2x) and
then with water.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to obtain 2-
chloro-4-aminopyridine.[6][7]

Application in Drug Development: Targeting the
MET Signaling Pathway

Derivatives of 2-Chloro-4-nitropyridine have emerged as crucial scaffolds in the design of
selective and potent MET kinase inhibitors.[3] The MET receptor tyrosine kinase, upon
activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream
signaling pathways.[3][5][9] These pathways, including the RAS/MAPK and PI3K/AKT
pathways, are integral to cell proliferation, survival, motility, and invasion.[3][9] Aberrant
activation of the MET pathway is a known driver in various cancers.[9]

MET kinase inhibitors developed from 2-Chloro-4-nitropyridine-derived scaffolds function by
blocking the ATP-binding site of the kinase, thereby inhibiting its activity and suppressing the
oncogenic signaling cascade.

Below is a diagram illustrating the simplified MET signaling pathway and the point of
intervention for MET kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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